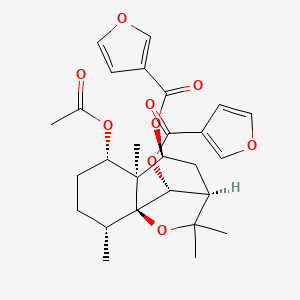

![molecular formula C13H19NO3 B1258610 tert-Butyl-N-[2-(1-Hydroxyethyl)phenyl]carbamat CAS No. 328956-56-5](/img/structure/B1258610.png)

tert-Butyl-N-[2-(1-Hydroxyethyl)phenyl]carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, also known as Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatische kinetische Auflösung

Die Verbindung wurde bei der enzymatischen kinetischen Auflösung mittels lipase-katalysierter Umesterungsreaktion verwendet . Das Carbamid wurde durch Candida antarctica Lipase B (CAL-B) aufgelöst, was zu den optisch reinen ®- und (S)-Enantiomeren führte .

Zwischenprodukt für chirale Organoselenane und Organotellurane

Diese Verbindung ist ein Schlüsselzwischenprodukt für chirale Organoselenane und Organotellurane . Diese Verbindungen haben aufgrund ihrer biologischen Eigenschaften die Aufmerksamkeit der wissenschaftlichen Gemeinschaft erregt .

Synthese von enantiomerenreinen Organochalcogenan-Vorläufern

® - und (S) - tert-Butyl-2-(1-Hydroxyethyl)phenylcarbamate, die durch enzymatische kinetische Auflösung (EKR) katalysiert durch Lipasen gewonnen werden, können als fortgeschrittene synthetische Zwischenprodukte von Organotelluranen und Organoselenanen eingesetzt werden .

Synthese von Isoxazolidinen

tert-Butyl-N-Allylcarbamate, eine verwandte Verbindung, wird bei der Synthese von Isoxazolidinen verwendet . Es ist möglich, dass tert-Butyl-N-[2-(1-Hydroxyethyl)phenyl]carbamate ähnliche Anwendungen haben könnte.

Synthese von 5-substituierten Thiazolidin-2-onen

Die Reaktion von Xanthaten und tert-Butyl-N-Allylcarbamaten führt zur Synthese von 5-substituierten Thiazolidin-2-onen . Auch hier ist es möglich, dass tert-Butyl-N-[2-(1-Hydroxyethyl)phenyl]carbamate auf ähnliche Weise verwendet werden könnte.

Wirkmechanismus

Target of Action

It’s known that carbamates often interact with enzymes such as acetylcholinesterase .

Mode of Action

Carbamates typically work by reversibly inhibiting enzymes, which can lead to various physiological effects .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission .

Pharmacokinetics

It’s known that the compound is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body.

Result of Action

Carbamates, in general, can cause a range of effects due to their inhibition of acetylcholinesterase .

Biochemische Analyse

Biochemical Properties

tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cross-linking reagents, which are crucial in biochemical assays and protein studies . The nature of these interactions often involves the formation of stable covalent bonds, which can help in the stabilization and analysis of protein structures.

Cellular Effects

The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the uptake and clearance of certain radiolabeled compounds in cellular models . Additionally, it can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in enzyme activity and gene expression. These interactions are critical for understanding the compound’s role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring and control of experimental conditions.

Dosage Effects in Animal Models

The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.

Metabolic Pathways

tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Detailed studies on these pathways are essential for optimizing its use in biochemical and pharmaceutical research.

Transport and Distribution

The transport and distribution of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is important for predicting its behavior in biological systems and for designing targeted delivery strategies.

Subcellular Localization

The subcellular localization of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical assays and therapeutic applications, as they determine the compound’s accessibility to target molecules and its overall efficacy.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSSARUNBYCEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587631 |

Source

|

| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-56-5 |

Source

|

| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of achieving enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A1: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate serves as a crucial precursor for synthesizing chiral organoselenanes and organotelluranes . These organochalcogen compounds exhibit diverse biological activities and find applications in various fields. Obtaining enantiomerically pure forms of these compounds is essential as different enantiomers can exhibit distinct biological profiles, including variations in potency, toxicity, and metabolic pathways.

Q2: How does Candida antarctica lipase B (CAL-B) contribute to the enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A2: The study revealed that Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (E > 200) in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction . This enzymatic approach provides a green and efficient method for separating the (R)- and (S)-enantiomers of the compound, enabling access to enantiopure building blocks for further synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)